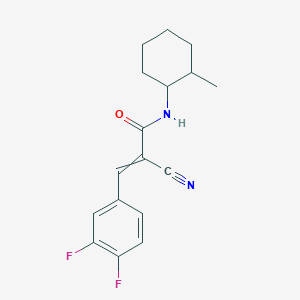

2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide

Description

2-Cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 3,4-difluorophenyl substituent at the β-position, and a 2-methylcyclohexyl amide moiety.

Properties

IUPAC Name |

2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-6-7-14(18)15(19)9-12/h6-9,11,16H,2-5H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGXDQAGKIRLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through the reaction of a suitable nitrile with an appropriate amine under basic conditions.

Introduction of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl group to the enamide backbone, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Cyclohexyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Carboxylic acids, amides.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biological Probes: Used in the design of probes for studying biological processes.

Medicine

Therapeutic Agents: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry

Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and difluorophenyl groups can play a crucial role in these interactions by forming hydrogen bonds, π-π interactions, or van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide with structurally related compounds from the evidence, focusing on substituent effects and solubility profiles:

Key Observations:

Substituent Effects on Solubility: The 3,4-difluorophenyl group in the target compound reduces polarity compared to hydroxylated analogs (e.g., Analog 1), favoring solubility in semi-polar solvents like THF rather than methanol . Chlorinated analogs (e.g., Analog 2) exhibit intermediate solubility due to the balance between electronegative Cl atoms and methoxy groups .

Biological Relevance: Fluorine substitution (target compound) enhances metabolic stability and bioavailability compared to hydroxylated derivatives, which may degrade faster in vivo .

Structural Flexibility: The cyanoacrylamide core is conserved across analogs, enabling π-π stacking and dipole interactions. However, substituent variations modulate electronic properties and steric hindrance, impacting binding to biological targets .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those reported for Analog 1 (Frisch et al., 2009), involving Knoevenagel condensation and amide coupling .

- Further in vitro assays are needed.

- Computational Predictions : Molecular docking simulations (using tools like SHELX-refined crystal structures) could elucidate interactions with fluorophore-sensitive targets, leveraging the compound’s planar aromatic system .

Biological Activity

2-Cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, cytotoxicity, and molecular interactions, supported by relevant studies and data.

Anti-Inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when treated with lipopolysaccharides (LPS) .

In vivo studies have shown that these compounds can significantly reduce paw edema in animal models, suggesting a potential for treating inflammatory diseases . The mechanism behind this activity may involve inhibition of key enzymes such as cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which are crucial in the inflammatory pathway.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated through various assays. In vitro studies indicate that at certain concentrations, the compound does not exhibit significant toxicity towards normal cells while effectively inhibiting cancer cell proliferation .

Molecular Interactions

Molecular docking studies suggest that this compound interacts favorably with several biological targets. For instance, it has shown strong binding affinity to enzymes involved in inflammation and cancer progression. The docking results indicate that the compound can effectively inhibit the activity of enzymes such as iNOS and PDE4B, which are implicated in inflammatory responses .

Case Studies

- Anti-inflammatory Activity : A study involving a related compound demonstrated a reduction in edema comparable to dexamethasone at doses ranging from 5 to 100 mg/kg . The reduction in leukocyte migration was also significant, highlighting the anti-inflammatory potential of these compounds.

- Cytotoxicity Evaluation : In another study assessing cytotoxic effects, cells treated with varying concentrations of the compound showed reduced viability at higher doses while maintaining safety profiles at lower concentrations . This suggests a therapeutic window where the compound can exert its effects without causing harm to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.